molecular formula C25H19ClN4O5 B2709620 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-16-6

3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2709620
CAS RN: 1206992-16-6
M. Wt: 490.9
InChI Key: NUSSJKZJNIZTRW-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O5 and its molecular weight is 490.9. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sustainable Synthesis Methods

Researchers have developed sustainable chemistry approaches for synthesizing quinazoline-2,4(1H,3H)-diones. Mizuno et al. (2007) reported a solvent-free synthesis method using carbon dioxide and a catalytic amount of DBU, achieving high yields of quinazoline derivatives, which are key intermediates for several drugs (Mizuno, Mihara, Nakai, Iwai, & Ito, 2007). Similarly, Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones using cesium carbonate as a catalyst, underlining the role of different reaction parameters (Patil, Tambade, Jagtap, & Bhanage, 2008).

Antitumor Activity

Several studies have explored the antitumor properties of quinazoline derivatives. Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013). Additionally, Poorirani et al. (2018) reported the synthesis and cytotoxic evaluation of novel quinazolinone derivatives, with some compounds displaying high cytotoxic activity against MCF-7 and HeLa cell lines (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).

Herbicidal Activity

The herbicidal activity of quinazoline derivatives has also been a focus of research. He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase, showcasing significant herbicidal activity against resistant weeds (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).

Neuropharmacological Applications

Research into the neuropharmacological applications of quinazoline derivatives has led to the identification of compounds with potential as selective antagonists for Gly/NMDA and AMPA receptors, indicating their usefulness in studying neurotransmitter systems (Colotta, Catarzi, Varano, Calabri, Filacchioni, Costagli, & Galli, 2004).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 3-chlorobenzyl and 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "3-chlorobenzyl chloride", "3,5-dimethoxybenzoyl chloride", "glycine", "sodium nitrite", "sodium azide", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "phosphorus oxychloride", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one", "a. React 2-aminobenzoic acid with glycine in the presence of sulfuric acid to form 2-(2-carboxyphenyl)glycine.", "b. Treat 2-(2-carboxyphenyl)glycine with phosphorus oxychloride to form 2-(2-chlorophenyl)glycine.", "c. React 2-(2-chlorophenyl)glycine with sodium azide in the presence of sodium hydroxide to form 2-(2-azidophenyl)glycine.", "d. Cyclize 2-(2-azidophenyl)glycine with acetic anhydride to form 2-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one.", "Step 2: Introduction of 3-chlorobenzyl group", "a. React 2-(3,5-dimethoxyphenyl)quinazolin-4(3H)-one with 3-chlorobenzyl chloride in the presence of potassium carbonate and DMF to form 3-(3-chlorobenzyl)quinazolin-4(3H)-one.", "Step 3: Introduction of 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group", "a. React 3-(3-chlorobenzyl)quinazolin-4(3H)-one with sodium nitrite and sodium azide in the presence of sulfuric acid to form 3-(3-chlorobenzyl)-7-nitroquinazolin-4(3H)-one.", "b. Reduce 3-(3-chlorobenzyl)-7-nitroquinazolin-4(3H)-one with ethanol and palladium on carbon to form 3-(3-chlorobenzyl)-7-aminoquinazolin-4(3H)-one.", "c. React 3-(3-chlorobenzyl)-7-aminoquinazolin-4(3H)-one with 3,5-dimethoxybenzoyl chloride in the presence of triethylamine and chloroform to form 3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] }

CAS RN

1206992-16-6

Product Name

3-(3-chlorobenzyl)-7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C25H19ClN4O5

Molecular Weight

490.9

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19ClN4O5/c1-33-18-9-16(10-19(12-18)34-2)22-28-23(35-29-22)15-6-7-20-21(11-15)27-25(32)30(24(20)31)13-14-4-3-5-17(26)8-14/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

NUSSJKZJNIZTRW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)Cl)OC

solubility

not available

Origin of Product

United States

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